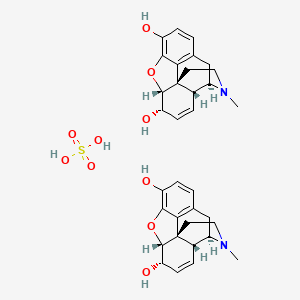

Morphine sulfate

Vue d'ensemble

Description

Morphine sulfate is a potent opioid analgesic derived from the opium poppy (Papaver somniferum). It is primarily used to manage severe pain, both acute and chronic. This compound acts directly on the central nervous system to relieve pain and alter the emotional response to pain . It is available in various forms, including oral tablets, injectable solutions, and extended-release formulations .

Applications De Recherche Scientifique

Morphine sulfate has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: this compound is used in studies related to pain management, addiction, and the effects of opioids on the nervous system.

Medicine: It is extensively used in clinical research to develop new pain management therapies and to study the pharmacokinetics and pharmacodynamics of opioids.

Industry: this compound is used in the pharmaceutical industry for the production of various opioid medications

Mécanisme D'action

Safety and Hazards

Orientations Futures

Continual reevaluation of patients receiving morphine sulfate is necessary to assess the maintenance of pain control and the relative incidence of adverse reactions, as well as monitoring for the development of addiction, abuse, or misuse . Additional study is needed to establish optimal dosage schedules and preferred opiates and to evaluate longer-term (e.g., neurodevelopmental) outcomes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Morphine sulfate can be synthesized from morphine, which is extracted from the opium poppy. The synthesis involves the reaction of morphine with sulfuric acid to form this compound. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .

Industrial Production Methods: In industrial settings, morphine is extracted from opium using a series of chemical processes, including extraction, purification, and crystallization. The purified morphine is then reacted with sulfuric acid to produce this compound. This process is carefully monitored to maintain high standards of quality and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Morphine sulfate undergoes various chemical reactions, including:

Oxidation: Morphine can be oxidized to form morphine-N-oxide.

Reduction: Reduction of morphine can yield dihydromorphine.

Substitution: Morphine can undergo substitution reactions, such as acetylation to form heroin (diacetylmorphine).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Acetic anhydride is commonly used for acetylation reactions.

Major Products Formed:

Oxidation: Morphine-N-oxide

Reduction: Dihydromorphine

Substitution: Heroin (diacetylmorphine)

Comparaison Avec Des Composés Similaires

Codeine: A less potent opioid analgesic derived from morphine.

Hydrocodone: A semi-synthetic opioid used for pain relief and cough suppression.

Oxycodone: A semi-synthetic opioid with a similar mechanism of action but higher potency.

Heroin (diacetylmorphine): A semi-synthetic opioid derived from morphine with a rapid onset of action and high potential for abuse .

Uniqueness of Morphine Sulfate: this compound is unique due to its natural origin from the opium poppy and its well-established use in clinical settings for pain management. Unlike some of its synthetic counterparts, this compound has a long history of use and a well-documented safety profile when used appropriately .

Propriétés

Numéro CAS |

64-31-3 |

|---|---|

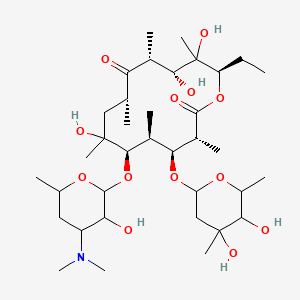

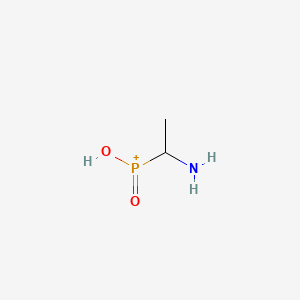

Formule moléculaire |

C17H21NO7S |

Poids moléculaire |

383.4 g/mol |

Nom IUPAC |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid |

InChI |

InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |

Clé InChI |

OOZBZVAQKFGLOL-VYKNHSEDSA-N |

SMILES isomérique |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |

SMILES canonique |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

57-27-2 (Parent) |

Synonymes |

Chloride, Morphine Contin, MS Duramorph Morphia Morphine Morphine Chloride Morphine Sulfate Morphine Sulfate (2:1), Anhydrous Morphine Sulfate (2:1), Pentahydrate MS Contin Oramorph SR SDZ 202 250 SDZ 202-250 SDZ 202250 SDZ202 250 SDZ202-250 SDZ202250 Sulfate, Morphine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B1236443.png)

![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1236447.png)

![4-methyl-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide](/img/structure/B1236449.png)

![4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)

![[11C]Phno](/img/structure/B1236458.png)